2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine
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Overview
Description
2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine is a compound characterized by its unique bicyclic structure. This compound is part of a class of molecules known for their strained ring systems, which impart distinct chemical properties and reactivity. The bicyclo[4.1.0]heptane framework is a seven-membered ring with a cyclopropane fused to a cyclohexane, creating significant ring strain and making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine typically involves the formation of the bicyclic core followed by functionalization. One common method is the photocatalytic Minisci reaction, which introduces various functional groups at the bridgehead position using mild conditions. This reaction utilizes N-hydroxyphthalimide esters of the corresponding carboxylic acids and an organic photocatalyst to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the synthetic routes used in laboratory settings. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and solvents that stabilize the transition states.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield alcohols or ketones, while reduction could produce amines or hydrocarbons.
Scientific Research Applications
2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying strain-release reactions.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism by which 2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The strained bicyclic structure can facilitate binding to these targets, potentially altering their activity. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Norcarane (Bicyclo[4.1.0]heptane): A structurally similar compound used in various chemical studies.
Bicyclo[1.1.0]butane: Another strained bicyclic compound with different reactivity due to its smaller ring size.
Uniqueness
2-(3-Bicyclo[410]heptanyl)propan-1-amine is unique due to its specific ring structure and the presence of an amine group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-bicyclo[4.1.0]heptanyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-7(6-11)8-2-3-9-5-10(9)4-8/h7-10H,2-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRIMJYZABGCLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC2CC2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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